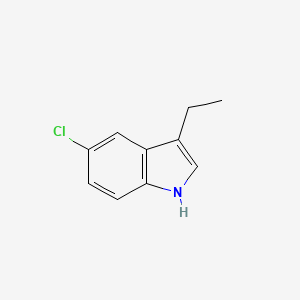

5-chloro-3-ethyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Heterocyclic Chemistry

The indole scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. smolecule.com Its unique electronic properties and rigid structure make it a privileged motif in a vast number of natural products and synthetic compounds. bldpharm.comfluorochem.co.uk Many compounds containing the indole nucleus are integral to fundamental biochemical processes. bldpharm.com For instance, the essential amino acid tryptophan, and key neurotransmitters like serotonin (B10506) and melatonin, are all built upon the indole framework, highlighting its profound role in cell biology and neurochemistry. bldpharm.comnavimro.com

The versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for drug discovery. molcore.com This structural adaptability has made indole derivatives a subject of intense research, leading to their use as scaffolds for drugs with a wide array of biological activities. bldpharm.comamadischem.com The indole nucleus is a key component in numerous commercially available therapeutic agents, underscoring its immense importance in medicinal chemistry. bldpharm.comnavimro.com

Research Imperatives for Novel Indole Derivatives with Specific Substitution Patterns

The drive to create novel indole derivatives with specific substitution patterns is a major focus in modern medicinal chemistry. molcore.comamadischem.com The nature and position of substituents on the indole ring are critical, as they significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. acs.org By strategically modifying the substitution pattern, chemists can fine-tune a compound's binding affinity and selectivity for specific biological targets, such as enzymes or receptors. acs.org

This targeted approach is essential for the development of new chemical entities (NCEs) with improved therapeutic profiles, including enhanced potency and reduced side effects. fluorochem.co.ukamadischem.com For example, the introduction of halogen atoms or other functional groups can alter electronic distribution and conformation, leading to more effective interactions with target proteins. acs.org The ongoing challenge of issues like drug resistance and the need for more effective treatments for a range of diseases, from cancer to neurodegenerative disorders, fuels the continuous exploration of new synthetic methods to generate structurally unique and potent indole derivatives. molcore.comsigmaaldrich.com

Historical Context of Indole Synthesis and Derivatives Evolution

The history of indole chemistry is rich and dates back to the 19th century. The initial study of the dye indigo (B80030) led to the isolation of indole itself by Adolf von Baeyer in 1866, who reduced oxindole (B195798) using zinc dust. bldpharm.com A few years later, in 1869, he proposed the correct chemical structure for the indole molecule. bldpharm.com

A pivotal moment in the evolution of indole chemistry was the development of the Fischer indole synthesis by Emil Fischer in 1883. smolecule.com This reaction, which involves the acid-catalyzed cyclization of arylhydrazones, remains one of the most widely used methods for preparing substituted indoles. smolecule.combldpharm.com Over the decades, numerous other methods have been developed, including the Reissert, Madelung, and Leimgruber–Batcho syntheses, each offering different pathways to access diverse indole structures. smolecule.combldpharm.com The 20th century saw a surge in interest as the indole core was identified in crucial alkaloids and biomolecules, solidifying its role as a vital scaffold in chemistry and pharmacology, a status it maintains in research today. bldpharm.comnih.gov

While extensive literature exists for the indole scaffold and its many derivatives, specific, publicly accessible research findings on 5-chloro-3-ethyl-1H-indole are limited. It is primarily documented as a chemical intermediate available from commercial suppliers, suggesting its role as a building block in the synthesis of more complex molecules rather than an end-product with well-characterized biological activity itself.

Below are the fundamental properties of the compound based on available supplier data.

| Property | Data |

| CAS Number | 259865-75-3 |

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

5-chloro-3-ethyl-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |

InChI Key |

PPVWRPHKIVQIQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Ethyl 1h Indole and Analogues

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Regioselective Substitution

Classical methods for indole synthesis, while established for decades, continue to be refined and adapted for the preparation of complex and specifically substituted indole derivatives. bohrium.com These methods often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

Fischer Indole Synthesis Variations for Targeted Substitution

The Fischer indole synthesis, first reported in 1883, remains a widely used method for constructing the indole core. researchgate.net The reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. researchgate.netpharmaguideline.com For the synthesis of 5-chloro-3-ethyl-1H-indole, this would involve the reaction of (4-chlorophenyl)hydrazine with 2-pentanone.

Variations of the Fischer synthesis have been developed to improve regioselectivity and expand its utility. nih.gov One notable variation involves a tandem hydroformylation–Fischer indolization protocol. sci-hub.se This approach allows for the synthesis of 2,3-disubstituted indoles from olefins and hydrazines. sci-hub.se For instance, the hydroformylation of an appropriate olefin to a branched aldehyde, followed by condensation with a substituted phenylhydrazine, can lead to indolenine intermediates that rearrange to the desired 2,3-disubstituted indoles. sci-hub.se

Recent advancements have also focused on developing more environmentally friendly procedures, such as mechanochemical methods that are solvent-free and can be applied to a broad range of substrates. rsc.org The use of solid acid catalysts in these reactions can be crucial for promoting the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. rsc.org Furthermore, palladium-catalyzed methods have been developed for the synthesis of N-aryl and N-alkylindoles via the Fischer cyclization of the corresponding hydrazones. mit.edu

| Variation | Description | Key Features |

| Classic Fischer Synthesis | Acid-catalyzed reaction of an arylhydrazine and a ketone or aldehyde. | Well-established, versatile. |

| Tandem Hydroformylation-Fischer | Combines hydroformylation of an olefin with Fischer indolization. sci-hub.se | Access to 2,3-disubstituted indoles from simple starting materials. sci-hub.se |

| Mechanochemical Fischer Synthesis | Solvent-free reaction using ball-milling. rsc.org | Environmentally friendly, applicable to a wide range of substrates. rsc.org |

| Palladium-Catalyzed Fischer | Utilizes a palladium catalyst for the formation of N-substituted indoles. mit.edu | Good yields for N-aryl and N-alkylindoles. mit.edu |

Reissert Indole Synthesis and its Contemporary Applications

The Reissert indole synthesis provides a route to indoles through the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate. wikipedia.orgchemeurope.com The initial condensation is base-catalyzed, with potassium ethoxide often yielding better results than sodium ethoxide. wikipedia.orgchemeurope.com The resulting ethyl o-nitrophenylpyruvate is then reduced, typically with zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net

This method is particularly useful for preparing indole-2-carboxylic acids and can be adapted for substituted indoles. For example, the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate has been achieved using a Reissert reaction as a key step. researchgate.net Modern applications continue to utilize this classical reaction, often as part of a larger synthetic sequence for complex targets. researchgate.net Variations in the reduction conditions have been explored, with reagents like iron powder in acetic acid/ethanol (B145695) and sodium dithionite (B78146) being employed. researchgate.net

Madelung Synthesis and Mild Reaction Condition Variants

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org The classical conditions, often employing sodium or potassium alkoxides at 200–400 °C, are harsh and generally limited to the preparation of 2-alkinylindoles. wikipedia.org

To overcome these limitations, several modifications have been developed that allow the reaction to proceed under milder conditions. The Madelung-Houlihan variation utilizes metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), enabling the reaction to occur at temperatures as low as -20 to 25 °C. wikipedia.org The introduction of electron-withdrawing groups on the N-phenylamide can also significantly lower the required reaction temperature. wikipedia.orgresearchgate.net A recent development involves a tandem Madelung synthesis mediated by the combination of LiN(SiMe₃)₂ and CsF for the synthesis of N-methyl-2-arylindoles. organic-chemistry.org

A one-pot, two-step procedure has also been reported for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides, which avoids the use of transition metals. acs.org

Bischler-Möhlau Indole Synthesis for Disubstituted Indoles

The Bischler-Möhlau indole synthesis is a classical method for forming 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org Despite its long history, this method has seen less use due to the often harsh reaction conditions and potential for low yields. wikipedia.org However, recent modifications have aimed to improve its practicality.

Milder reaction conditions have been developed, including the use of lithium bromide as a catalyst and microwave irradiation to improve reaction efficiency. wikipedia.org The synthesis is particularly relevant for creating disubstituted indoles. An asymmetric variant of the Bischler-Möhlau synthesis has been developed using cinchonine (B1669041) as a chiral resolving agent, allowing for the preparation of enantiomerically enriched planar chiral indoles. scispace.com This approach has been used to synthesize monophosphane ligands for Suzuki-Miyaura reactions. scispace.com

Modern Catalytic Strategies for Indole Core Construction

In recent years, transition-metal-catalyzed reactions have become increasingly important for the synthesis of the indole core, offering high efficiency and broad substrate scope. bohrium.comresearchgate.net These modern methods provide powerful alternatives to the classical approaches.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the indole ring system. researchgate.netacs.orgmdpi.com These reactions often involve the cyclization of substituted anilines or related precursors.

Palladium-Catalyzed Syntheses: Palladium catalysis is a versatile tool for indole synthesis. acs.org The Larock indole synthesis, for example, is a heteroannulation reaction that uses a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org The reaction proceeds through oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination. wikipedia.org

Palladium-catalyzed C-H activation has also emerged as a powerful strategy for indole synthesis. nih.gov This can involve intramolecular cyclization of N-aryl enamines or imines. bohrium.comrsc.org For instance, Pd-catalyzed oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides a direct route to substituted indoles. rsc.org The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has been effectively used for the synthesis of indoles through the vicinal difunctionalization of an aryl halide and its ortho-C─H bond. nih.gov

Copper-Catalyzed Syntheses: Copper catalysis offers a cost-effective and less toxic alternative for indole synthesis. bohrium.com Copper-catalyzed annulation reactions using various nitrogen-containing substrates, such as anilines and o-alkynylanilines, have been extensively developed. bohrium.com For example, a one-pot synthesis of indole-3-carboxylic esters has been achieved through a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. rsc.org Copper catalysts can also promote the cyclization of 2-alkynylanilines to form various substituted indoles. organic-chemistry.orgresearchgate.net

Gold-Catalyzed Syntheses: Gold catalysis has also been employed for the construction of the indole core, particularly through the activation of alkynes. researchgate.netacs.org Gold-catalyzed cascade cyclization of aniline derivatives bearing a conjugated diyne moiety can lead to the formation of fused indole systems. acs.org

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Larock Heteroannulation | o-Iodoaniline, Disubstituted Alkyne | Versatile, produces various indole types. wikipedia.org |

| Palladium | C-H Activation/Cyclization | N-Aryl Enamines/Imines | Direct route from simple precursors. bohrium.comrsc.org |

| Palladium/Norbornene | Catellani Reaction | Aryl Halide, Alkyne/Amine | Vicinal difunctionalization of aryl halides. nih.gov |

| Copper | Annulation | Anilines, o-Alkynylanilines | Cost-effective, low toxicity. bohrium.com |

| Copper | Chan–Lam/CDC | Enaminones, Arylboronic Acids | One-pot synthesis of substituted indoles. rsc.org |

| Gold | Cascade Cyclization | Diyne-substituted Anilines | Formation of fused indole systems. acs.org |

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, making them well-suited for indole synthesis. mdpi.com These methods often offer mild reaction conditions, high yields, and broad functional group tolerance. mdpi.com

One notable strategy is the carbonylative cyclization . This approach can be envisioned for the synthesis of this compound precursors. For instance, a suitably substituted aniline could react with a carbonyl source and an alkyne under palladium catalysis to construct the indole ring system.

Another powerful palladium-catalyzed method is C,N-coupling . The intramolecular coupling of a nitrogen-containing group with a carbon atom on an aromatic ring is a key step in many indole syntheses. For example, the synthesis of N-H 2,3-disubstituted indoles has been achieved from arenediazonium tetrafluoroborates and 2-alkynyltrifluoroacetanilides, a reaction that tolerates chloro substituents. organic-chemistry.org A general representation of a palladium-catalyzed indole synthesis is shown below:

A general representation of a palladium-catalyzed indole synthesis, where R1 and R2 can be various substituents.

A general representation of a palladium-catalyzed indole synthesis, where R1 and R2 can be various substituents.A one-pot, four-step palladium-catalyzed synthesis of indoles has also been developed, showcasing the efficiency of these methods. researchgate.net Furthermore, palladium catalysis has been instrumental in variations of the classic Fischer indole synthesis, expanding its scope and applicability. acs.org

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Reference |

| Pd(OAc)₂, NaHCO₃, O₂ | Anilines, Alkynes | 2-Perfluoroalkylated indoles | acs.org |

| Pd/C-ethylene | Cyclohexanones, NH₄OAc | Anilines and Indoles | organic-chemistry.org |

| Pd(OAc)₂ | Aryl bromides, 2-alkynyl arylazides | Substituted indoles | organic-chemistry.org |

Gold-Catalyzed Methodologies for Selective Functionalization

Homogeneous gold catalysis has emerged as a powerful tool for the functionalization of indoles over the last fifteen years. unimi.it Gold catalysts are particularly effective in activating π-systems, such as alkynes and allenes, rendering them susceptible to nucleophilic attack by the electron-rich indole nucleus. unimi.itrsc.org

Gold-catalyzed reactions often proceed under mild conditions and exhibit unique selectivity. For instance, gold catalysts have been employed in the hydroarylation of non-activated alkenes and dienes with indoles, leading to alkylated indole products. unimi.it A significant challenge in indole chemistry is controlling the regioselectivity of functionalization. Gold catalysis has been successfully applied to the C3-selective direct alkynylation of indoles. beilstein-journals.org

A one-pot procedure combining the Au(III)-catalyzed cyclization of 2-alkynylanilines with the Au(I)-catalyzed C3-selective direct alkynylation provides a straightforward route to 2-substituted-3-alkynylindoles. beilstein-journals.org This method is notable for its operational simplicity, proceeding at room temperature without the need for an inert atmosphere. beilstein-journals.org

The development of gold-catalyzed methods for the synthesis of vinyl indoles has also been a focus of research. nih.gov While simple alkynes can lead to the formation of bisindolemethanes, the use of carbonyl-functionalized alkynes allows for the selective synthesis of 3-vinyl indoles. nih.gov

Table 2: Gold-Catalyzed Reactions for Indole Functionalization

| Catalyst | Reactants | Product | Key Feature | Reference |

| IPrAuNTf₂ | Pyrrol-yn-glycol derivatives | 4-Silyloxyindoles | Highly selective 1,2-migration | acs.org |

| NaAuCl₄ / AuCl | 2-Alkynylanilines, TIPS-EBX | 2-Substituted-3-alkynylindoles | One-pot, dual gold catalysis | beilstein-journals.org |

| Cationic Gold(I) | Indoles, Carbonyl-functionalized alkynes | 3-Vinyl indoles | High selectivity for mono-addition | nih.gov |

C-H Activation and Functionalization Strategies

Direct C-H activation has become a cornerstone of modern synthetic chemistry, offering an atom- and step-economical approach to the functionalization of organic molecules. sioc-journal.cn This strategy avoids the need for pre-functionalized starting materials, a significant advantage in the synthesis of complex molecules like substituted indoles. mdpi.com

Regioselective C-H Functionalization at Indole Core Positions (C2, C3, C4-C7)

The indole ring possesses multiple C-H bonds, and achieving regioselective functionalization is a significant challenge. nih.gov The inherent reactivity of the pyrrole (B145914) ring typically leads to functionalization at the C3 position. chim.it However, through the use of directing groups and tailored catalytic systems, functionalization at other positions, including the less reactive C4-C7 positions of the benzene core, has been achieved. nih.gov

For example, the installation of a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions using palladium and copper catalysts, respectively. nih.govacs.org Similarly, an N-P(O)tBu₂ directing group can facilitate C7 and C6 arylation. nih.govacs.org Ruthenium catalysts have also been employed for the site-selective functionalization of the indole scaffold. mdpi.com

The ability to selectively functionalize the C4 position of the indole core is particularly valuable, as C4-substituted indoles are found in a variety of bioactive compounds. rsc.org Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the late-stage diversification of indoles at this position. rsc.org

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions represent a highly efficient and atom-economical method for the formation of C-C and C-X bonds directly from two C-H bonds. chim.it This approach avoids the need for pre-functionalization and minimizes waste generation. chim.it

CDC reactions have been successfully applied to the functionalization of indoles. chim.it For instance, the copper(II)-catalyzed sequential Chan–Lam N-arylation and intramolecular CDC reaction of arylboronic acids and (Z)-3-aminoacrylates provides a one-pot synthesis of diverse indole-3-carboxylic esters. rsc.org

The scope of CDC reactions involving indoles is broad, allowing for the coupling of indoles with a variety of C-H nucleophiles, including other indoles, pyrroles, thiophenes, and even simple ketones like acetone. nih.gov This versatility enables the synthesis of a wide range of structurally diverse indole derivatives. nih.gov

Sustainable and Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design processes that are more environmentally benign, for example, by reducing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.com

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. beilstein-journals.org To this end, solvent-free reaction conditions have been explored for indole synthesis.

Mechanochemistry, where mechanical force is used to drive chemical reactions, offers a solvent-free alternative to traditional solution-based synthesis. researchgate.net The mechanochemical Fischer indole synthesis is an example of this eco-friendly approach. researchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, has also been shown to be an efficient and environmentally friendly method for preparing indoles. organic-chemistry.orgrasayanjournal.co.in

The use of water as a solvent is another important green chemistry strategy. The Friedel–Crafts reaction between aldehydes and indoles, a common method for preparing bis(indolyl)methanes, has been successfully carried out in water using various catalysts. beilstein-journals.org Furthermore, multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste. rsc.org A sustainable MCR for indole synthesis has been developed using ethanol as a benign solvent and avoiding metal catalysts. rsc.org

Solvent- and metal-free methods have also been developed for the synthesis of functionalized indoles, such as 3-chalcogenyl-indoles, using an environmentally friendly catalytic oxidation system. acs.org These approaches highlight the ongoing efforts to make indole synthesis more sustainable. researchgate.net

Utilization of Reusable and Efficient Catalytic Systems

The synthesis of this compound and its analogues has increasingly benefited from the principles of green chemistry, emphasizing the use of catalytic systems that are not only efficient but also recoverable and reusable. This approach minimizes waste, reduces costs, and often leads to milder reaction conditions and improved yields. Methodologies employing heterogeneous catalysts, supported catalysts, and novel solvent systems like ionic liquids have become central to the modern synthesis of substituted indoles.

A cornerstone method for indole synthesis, the Fischer indole synthesis, has been adapted to incorporate various reusable catalysts. brieflands.com This reaction typically involves the acid-catalyzed cyclization of an N-arylhydrazone. brieflands.comresearchgate.net Traditional methods often rely on stoichiometric amounts of strong acids like sulfuric acid or polyphosphoric acid, which are difficult to handle and generate significant waste. brieflands.com To circumvent these issues, solid acid catalysts and other heterogeneous systems have been successfully implemented.

For instance, ionic liquids (ILs) functionalized with acidic groups and supported on solid matrices like silica (B1680970) gel have proven to be proficient and recyclable catalysts. Li and co-workers developed a 4-methylbenzenesulfonic acid-based ionic liquid immobilized on silica gel (IL-SO₃H-SiO₂) for the synthesis of substituted indoles from phenylhydrazines and carbonyl compounds at room temperature. researchgate.net This heterogeneous catalyst is easily recovered by simple filtration and can be reused multiple times without a significant drop in its catalytic activity. researchgate.net Similarly, composites of ionic salts loaded onto zeolites, such as HZSM-5, have been used as stable, reusable heterogeneous catalysts for the Fischer indole reaction under neat conditions at elevated temperatures. researchgate.net

Natural and modified natural materials have also been explored as sustainable catalysts. Marine sponge powder from the Persian Gulf, when treated with phosphoric acid (Marine sponge/H₃PO₄), has been reported as a naturally occurring, effective, and chiral catalyst for the solvent-free Fischer indole synthesis. brieflands.com Another widely used heterogeneous catalyst is montmorillonite (B579905) K-10 clay, a type of solid acid that facilitates the reaction, often under milder conditions than traditional acids, and can be easily separated from the reaction mixture. researchgate.net

The following table summarizes the application of various reusable catalysts in the Fischer indole synthesis for producing indole analogues.

| Catalyst | Substrates | Conditions | Yield | Catalyst Reusability | Reference |

|---|---|---|---|---|---|

| Ionic Liquid on Silica Gel (IL-SO₃H-SiO₂) | Substituted Phenylhydrazines and Carbonyl Compounds | Room Temperature | High | Reusable multiple times without significant loss of activity | researchgate.net |

| 17% Ionic Salt-loaded HZSM-5 | Phenylhydrazine Hydrochloride and Various Ketones | 80–90°C, Neat | Good to Excellent | Reusable for ten consecutive cycles with slight loss of activity | researchgate.net |

| Marine Sponge/H₃PO₄ | Phenylhydrazine and Aliphatic/Aromatic Ketones | Solvent-free | Not specified | Implied reusability as a heterogeneous catalyst | brieflands.com |

| Montmorillonite K-10 Clay | Phenylhydrazines and Ketones | Methanol (B129727), Thermal or Microwave | Good | Ease of separation and regeneration | researchgate.net |

Beyond the Fischer synthesis, transition metal-catalyzed reactions represent a powerful strategy for constructing the indole core. Palladium-based catalysts, in particular, are versatile for mediating various cyclization reactions to form indoles. mdpi.com To enhance sustainability, efforts have focused on developing heterogeneous palladium catalysts. For example, palladium on carbon (Pd/C) has been used in conjunction with zinc chloride (ZnCl₂) as a co-catalyst for the one-pot synthesis of N-protected indoles from terminal alkynes and N-tosyl-2-iodoanilines. mdpi.com

Iron-based catalysts are gaining attention as a low-cost, abundant, and environmentally benign alternative to precious metal catalysts. researchgate.netunimi.it Nanocomposites of reduced graphene oxide and zinc oxide (RGO/ZnO) have been developed as a heterogeneous catalyst for the synthesis of 3-substituted indoles in water, demonstrating excellent yields and short reaction times. unimi.it This catalyst can be easily recovered and reused for at least six cycles without significant loss of efficacy. unimi.it Similarly, iron(III) chloride (FeCl₃) has been identified as a promising Lewis acid for various indole syntheses. unimi.it

The table below details examples of reusable transition metal and other Lewis acid catalysts used in the synthesis of indole analogues.

| Catalyst | Reaction Type | Substrates | Conditions | Yield | Catalyst Reusability | Reference |

|---|---|---|---|---|---|---|

| 10% Pd/C with ZnCl₂ | Sonogashira Coupling/Cyclization | N-tosyl-2-iodoanilines and Terminal Alkynes | 110°C, DMF | High | Heterogeneous, allowing for recovery | mdpi.com |

| Reduced Graphene Oxide/Zinc Oxide (RGO/ZnO) | Three-component reaction | Indoles, Aromatic Aldehydes, Secondary Amines | Water | 83-92% | Recyclable for at least 6 cycles | unimi.it |

| Iron(III) Hydrogen Sulfate (Fe(HSO₄)₃) | Three-component reaction | Indole, Aromatic Aldehyde, Aniline | Solvent-free | Good | Recyclable up to 5 times | unimi.it |

| Cellulose Sulfuric Acid (CSA) | Friedel-Crafts Alkylation | Indole and Substituted Aromatic Aldehydes | Solvent-free | High | Reusable at least twice without significant loss of activity | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

These examples underscore a clear trend in modern organic synthesis toward the development and application of robust, reusable, and efficient catalytic systems for the production of valuable heterocyclic compounds like this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the molecule's carbon-hydrogen framework can be assembled.

While comprehensive spectral data for the parent compound 5-chloro-3-ethyl-1H-indole is not extensively detailed in publicly accessible literature, data from closely related derivatives provide insight into the expected chemical shifts. For instance, in a derivative where the 2-position is substituted, the characteristic signals for the 3-ethyl group and the indole (B1671886) ring protons are identifiable.

A 2024 study on ethyl 2-(this compound-2-carboxamido)-3-phenylpropanoate reported the following ¹H NMR signals for the this compound core. frontiersin.org The indole N-H proton appears as a singlet at δ 9.93 ppm. frontiersin.org The aromatic protons on the indole ring are observed at δ 7.55 ppm (d, J = 2.1 Hz), and within the multiplet at δ 7.23–7.14 ppm. frontiersin.org The ethyl group at the C3 position exhibits a multiplet for the methylene (B1212753) protons (CH₂) between δ 2.86–2.71 ppm and a triplet for the methyl protons (CH₃) at δ 1.13 ppm (t, J = 7.6 Hz). frontiersin.org

Table 1: ¹H NMR Spectroscopic Data for the this compound Moiety in a Derivative Compound frontiersin.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole NH | 9.93 | s | - |

| Ar-H (C4 or C7) | 7.55 | d | 2.1 |

| Ar-H (C6) | 7.23-7.14 | m | - |

| -CH₂CH₃ (C3-ethyl) | 2.86-2.71 | m | - |

| -CH₂CH₃ (C3-ethyl) | 1.13 | t | 7.6 |

Detailed ¹³C NMR data for the specific compound this compound is not available in the reviewed scientific literature.

Specific experimental data from advanced 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY for this compound are not found in the surveyed literature. These techniques are crucial for unambiguous assignments; for instance, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group, while HMBC would establish long-range correlations between these protons and the indole carbons C2 and C3, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement.

While specific HRMS data for this compound is not available, the fragmentation of indole derivatives typically involves characteristic losses. For halogenated compounds like this, the isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. Common fragmentation pathways for 3-alkylindoles include the cleavage of the alkyl chain.

Detailed structural analysis through tandem mass spectrometry (MS/MS) for this compound has not been reported in the available literature. This technique would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation tree, providing definitive evidence for the compound's structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Specific FTIR or Raman spectra for this compound are not detailed in the reviewed sources. However, the spectra would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (typically around 3400-3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and a C-Cl stretching vibration in the fingerprint region.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its conjugation and electronic environment.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. The indole ring system is a well-defined chromophore.

Experimental UV-Vis data for this compound is not specified in the available literature. However, studies on related structures provide insight into the expected absorption profile. For example, 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid in methanol (B129727) exhibits a λmax at 274 nm, attributed to π→π* transitions within the indole aromatic system, and a shoulder at 305 nm from n→π* transitions . Another complex indole, 3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione , shows λmax values at 266 nm and 365 nm in DMF mdpi.com. It is expected that this compound would also display strong absorption bands in the 260-290 nm range, characteristic of the indole π-electron system.

Table 2: UV-Vis Absorption Maxima for Related Indole Compounds

| Compound | λmax (nm) | Solvent | Electronic Transition(s) | Reference |

|---|---|---|---|---|

| 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid | 274, 305 | Methanol | π→π* and n→π* | |

| 3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione | 266, 365 | DMF | π→π* | mdpi.com |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This technique is highly sensitive to the molecule's structure and environment. Indole and its derivatives are known for their fluorescent properties. While specific fluorescence data for this compound has not been reported, the technique is widely applied to study the photophysical properties of substituted indoles rsc.orgresearchgate.net. The emission spectrum would be characterized by its maximum emission wavelength and quantum yield, which are influenced by the electronic effects of the chloro and ethyl substituents.

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Analysis

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

SC-XRD analysis provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing.

There are no published single-crystal X-ray diffraction studies for this compound. However, crystallographic data for more complex derivatives highlight the structural features of the 5-chloro-indole scaffold. For instance, the analysis of 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole revealed a planar indole ring system and provided precise unit cell parameters nih.gov. Should single crystals of this compound be obtained, SC-XRD would be expected to confirm the planarity of the bicyclic indole core and determine the orientation of the ethyl group at the C3 position.

Table 3: Crystallographic Data for a Related 5-Chloro-Indole Derivative

| Parameter | 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole nih.gov |

|---|---|

| Chemical Formula | C₂₂H₁₆ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8869 |

| b (Å) | 14.0373 |

| c (Å) | 10.7978 |

| β (°) | 91.706 |

| Volume (ų) | 1649.42 |

Mechanistic Investigations of Reactions Involving 5 Chloro 3 Ethyl 1h Indole

Reaction Pathway Elucidation in Synthesis and Functionalizationresearchgate.netacs.orgresearchgate.netrsc.orgacs.org

The synthesis and subsequent functionalization of the 5-chloro-3-ethyl-1H-indole scaffold are underpinned by well-established reaction pathways, primarily involving electrophilic substitution and reduction. A common route to access this structure involves the preparation of a key intermediate, this compound-2-carboxylic acid, from a commercially available starting material. nih.gov The synthesis begins with the protection of 5-chloro-1H-indole-2-carboxylic acid as its ethyl ester. nih.gov This is followed by a Friedel-Crafts acylation to introduce an acetyl group at the C3 position, and a subsequent reduction furnishes the ethyl group. acs.orgnih.gov

A typical synthetic sequence is outlined below:

Esterification: 5-chloro-1H-indole-2-carboxylic acid is converted to ethyl 5-chloro-1H-indole-2-carboxylate (8). nih.gov

Friedel-Crafts Acylation: The resulting ester (8) undergoes Friedel-Crafts acylation with acetic anhydride (B1165640) in the presence of aluminum chloride (AlCl₃) to yield ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate (9). nih.gov This reaction proceeds via electrophilic substitution at the electron-rich C3 position of the indole (B1671886) ring.

Reduction: The acetyl group of compound (9) is reduced to an ethyl group using a reducing agent like triethylsilane in trifluoroacetic acid, yielding ethyl this compound-2-carboxylate (10). acs.orgnih.gov

Hydrolysis: The ethyl ester (10) can then be hydrolyzed under basic conditions (e.g., aqueous NaOH) to provide the final this compound-2-carboxylic acid (11). acs.orgnih.gov

The mechanisms governing the functionalization of indoles are often elucidated through a combination of experimental observation and computational modeling. In the Friedel-Crafts acylation step, the Lewis acid catalyst (AlCl₃) coordinates with acetic anhydride to generate a highly electrophilic acylium ion. The electron-rich indole nucleus, particularly the C3 position, then acts as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the pyrrole (B145914) ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the C3 position restores aromaticity and yields the 3-acylated indole.

For other functionalization reactions, Density Functional Theory (DFT) calculations are instrumental in modeling transition state structures. acs.orgpkusz.edu.cn These computational studies help to understand the energetics of competing reaction pathways and rationalize the observed selectivity. For instance, in iridium-catalyzed C-H amidation of indoles, DFT analysis of the transition states for C2 versus C7 functionalization revealed that the steric bulk of directing groups and the electronic properties of additives are key determinants of the reaction's regioselectivity. acs.org Similarly, in reactions involving carbocation intermediates, the facial selectivity of nucleophilic attack can be influenced by mediating proton shuttles, leading to stereoselective outcomes. researchgate.net The detection of reaction intermediates via methods like liquid chromatography-mass spectrometry (LC-MS) can also provide direct evidence for a proposed reaction pathway. researchgate.net

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving the indole scaffold.

In Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the acylating agent (acetic anhydride) to generate the necessary electrophile for the reaction to proceed at the C3 position. nih.gov

In Reduction: The combination of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) is a specific reagent system for the reduction of the C3-acyl group. acs.orgnih.gov This is a selective reduction (ionic hydrogenation) that is favored over methods like catalytic hydrogenation, which might otherwise cause undesirable side reactions such as dehalogenation of the chloro substituent at C5.

In C-H Functionalization: Modern synthetic methods employ transition-metal catalysts to achieve regioselective C-H functionalization at positions that are typically less reactive. The site of functionalization can be finely tuned by the choice of metal catalyst, ligands, and directing groups on the indole nitrogen. acs.orgnih.gov For example, iridium and copper catalysts have been used to direct C2 and C7 C-H functionalization of N-acylindoles. acs.org Palladium catalysts, in conjunction with norbornene, can direct the alkylation of N-H indoles to the C2 position. thieme-connect.com Boron Lewis acids can activate nitriles to facilitate the acylation of the C3 position. jst.go.jp

The following table summarizes the role of various catalysts and reagents in indole functionalization:

| Reagent/Catalyst | Reaction Type | Role | Position Targeted | Reference |

|---|---|---|---|---|

| AlCl₃ | Friedel-Crafts Acylation | Lewis acid catalyst; generates electrophile | C3 | nih.gov |

| (Et)₃SiH / CF₃COOH | Reduction | Reduces ketone to methylene (B1212753) group | C3 | acs.orgnih.gov |

| IrCp*(OTFA)₂ / NaNTf₂ | C-H Amidation | Transition-metal catalyst system | C2 | acs.org |

| Pd(OAc)₂ / AgOAc | C-H Olefination | Transition-metal catalyst system | C4 (with directing group) | nih.gov |

| PhBCl₂ | Acylation with Nitriles | Lewis acid catalyst; activates nitrile | C3 | jst.go.jp |

Kinetics and Thermodynamic Aspects of Indole Reactivityresearchgate.net

The study of reaction kinetics provides insight into the speed of chemical transformations and the factors that influence them. In multistep syntheses, one particular step is often significantly slower than all others; this is known as the rate-limiting or rate-determining step. Identifying this step is crucial for optimizing reaction conditions.

A powerful experimental technique for probing rate-limiting steps is the measurement of kinetic isotope effects (KIEs). researchgate.net This involves replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) suggests that the bond to that atom is being broken or formed in the rate-limiting step. For example, in studies of indole allylation, the absence of a primary carbon isotope effect at the C3 position of indole was used to argue that C-C bond formation was not involved in the rate-determining step of that particular reaction. researchgate.net In other complex cascade reactions, KIEs and DFT calculations have suggested that an alkyne insertion step is rate-limiting. pkusz.edu.cn While specific rate constants for the synthesis of this compound are not documented in the provided sources, these mechanistic tools are generally applicable to its reaction class.

In the Friedel-Crafts acylation of the indole ring, the key intermediate is the cationic sigma complex. Its stability is enhanced by resonance, which delocalizes the positive charge across the indole ring system. The presence of the electron-withdrawing chloro group at the C5 position would be expected to slightly destabilize this cationic intermediate compared to an unsubstituted indole, potentially affecting the reaction kinetics.

In other reactions, different intermediates are crucial. Unimolecular nucleophilic substitution (SN1) reactions, for instance, proceed through carbocationic intermediates whose stability and subsequent reaction pathways can be controlled. researchgate.net In the acylation of indoles using a nitrile and a boron Lewis acid, an iminium intermediate is formed, which can then be hydrolyzed or reduced. jst.go.jp The relative stability of these intermediates and the energy barriers to their formation and consumption dictate the product distribution. Indoles with electron-withdrawing groups, such as the 5-chloro substituent, have been observed to afford higher product yields in some oxidative functionalization reactions, which is attributed to the greater stability of the indole ring under the reaction conditions. acs.org

Regioselectivity and Stereoselectivity in Functionalization Reactionsresearchgate.netacs.orgacs.org

Regioselectivity refers to the preference for a reaction to occur at one specific position on a molecule over other possible positions. The indole nucleus has several potential sites for functionalization, and controlling the regioselectivity is a central theme in indole chemistry.

C3-Selectivity: The C3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic. nih.gov This inherent electronic property makes it the default site for electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation used to synthesize the precursor to this compound. nih.govjst.go.jp

C2-Selectivity: While less nucleophilic than C3, the C2 position can be targeted. This often requires the use of a directing group on the indole nitrogen (e.g., an N-acyl group) in combination with a transition-metal catalyst like iridium or palladium. acs.orgthieme-connect.com

Selectivity on the Benzene (B151609) Ring (C4-C7): Functionalization on the six-membered ring is more challenging but can be achieved using specialized directing groups and catalyst systems. For example, palladium-catalyzed C4 arylation has been accomplished using glycine (B1666218) as a transient directing group. nih.gov Similarly, C7 functionalization can be achieved with rhodium catalysts or by modulating the electronics of additives in copper-catalyzed reactions. acs.orgnih.gov The C5 position can be targeted directly in some reactions, such as iodination. researchgate.net

The following table provides examples of conditions used to achieve regioselective functionalization of the indole core.

| Position | Reaction Type | Conditions | Reference |

|---|---|---|---|

| C2 | Amidation | N-Acyl indole, Ir(III) catalyst | acs.org |

| C3 | Acylation | N-H indole, AlCl₃, Acetic Anhydride | nih.gov |

| C4 | Arylation | N-H indole, Pd(OAc)₂, Glycine (transient director) | nih.gov |

| C5 | Iodination | N-H indole, NIS, Radical initiator | researchgate.net |

| C7 | Alkenylation | N-Pivaloyl indole, Pd(OAc)₂, Cu(OAc)₂ | acs.org |

Stereoselectivity is the preference for the formation of one stereoisomer over another. The compound this compound is achiral and its described synthesis does not create any stereocenters. However, stereoselectivity becomes a critical consideration when functionalization reactions introduce a new chiral center.

Enantioselective functionalization of indoles can be achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to preferentially form one enantiomer. For example, in catalytic SN1 reactions that proceed via a carbocation intermediate, a chiral catalyst can mediate the process to allow for the interception of the intermediate by a nucleophile with high stereoselectivity. researchgate.net Another approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts, which can control the stereochemical outcome of reactions where the indole moiety is activated by the catalyst. sci-hub.se These strategies are crucial for the synthesis of biologically active molecules where only a single stereoisomer possesses the desired therapeutic effect.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure, molecular geometry, and reactivity of compounds. For a molecule like 5-chloro-3-ethyl-1H-indole, these methods can offer profound insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide optimized geometrical parameters that align well with experimental values from techniques like X-ray crystallography researchgate.netresearchgate.net.

Table 1: Representative Theoretical Bond Parameters for Indole Derivatives (Hypothetical for this compound)

| Parameter | Typical Calculated Value (DFT/B3LYP) |

|---|---|

| C-C (benzene ring) | ~1.39 - 1.41 Å |

| C-N (pyrrole ring) | ~1.37 - 1.39 Å |

| C-Cl | ~1.74 Å |

| N-H | ~1.01 Å |

Note: This table is illustrative and based on typical values for related structures. Specific values for this compound would require a dedicated DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This makes it a valuable tool for predicting spectroscopic properties, such as UV-Visible absorption spectra researchgate.netresearchgate.net. By calculating the electronic transition energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax). For indole derivatives, these transitions are often of a π → π* nature, related to intramolecular charge transfer researchgate.net. The calculations are typically performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvent effects on the electronic spectra researchgate.net.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The HOMO is the orbital most likely to donate electrons, indicating nucleophilic sites, while the LUMO is the orbital most likely to accept electrons, indicating electrophilic sites youtube.com.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the chemical stability and reactivity of a molecule nih.gov. A small energy gap suggests high chemical reactivity and low kinetic stability nih.gov. In studies of related indole compounds, the HOMO is often localized on the indole ring, while the LUMO distribution can vary depending on the substituents researchgate.netresearchgate.net.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the Lewis-like bonding pattern of a molecule wikipedia.orgwisc.edu. It provides a description of electron delocalization from filled "Lewis-type" NBOs (donors) to empty "non-Lewis-type" NBOs (acceptors) wikipedia.org. The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the strength of the delocalization. This analysis is crucial for understanding the stability derived from interactions like π-conjugation within the indole ring and hyperconjugative effects from the ethyl substituent researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack nih.govchemrxiv.org. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack nih.govyoutube.com. For indole derivatives, the region around the nitrogen atom and the π-system of the rings often shows negative potential, while the N-H proton exhibits a positive potential, indicating its role as a hydrogen bond donor researchgate.net.

Intermolecular Interactions and Non-Covalent Forces

The way molecules interact with each other governs their physical properties and their arrangement in the solid state. These interactions are primarily non-covalent.

Non-covalent interactions, though weaker than covalent bonds, are critical for determining the supramolecular structure of compounds wikipedia.org. In the crystal structure of related 5-chloro-indole derivatives, several types of non-covalent forces are observed:

Hydrogen Bonding : The N-H group of the indole ring is a classic hydrogen bond donor. In the solid state, it often forms N-H···O or N-H···N hydrogen bonds, linking molecules into chains or dimers mdpi.comresearchgate.net.

π-π Stacking : The aromatic indole ring can participate in π-π stacking interactions with neighboring molecules, contributing to crystal packing stability. The centroid-to-centroid distance for such interactions is typically around 3.7 Å researchgate.net.

C-H···π Interactions : These are weaker interactions where a C-H bond acts as a donor to the π-electron cloud of an aromatic ring. Such interactions have been observed in the crystal structures of similar indole compounds, influencing molecular conformation and packing nih.gov.

Halogen Bonding : The chlorine atom at the 5-position can act as a halogen bond donor, forming weak electrostatic interactions with nucleophilic atoms on adjacent molecules wikipedia.org.

These non-covalent forces collectively dictate the three-dimensional architecture of the compound in its solid form.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orguni-rostock.de This method allows for a quantitative description of the nature of chemical bonds and intermolecular interactions within a molecule. researchgate.net

A QTAIM analysis of this compound would involve calculating the electron density and its Laplacian to identify critical points. The properties of the bond critical points (BCPs) between atoms would reveal the nature of the covalent and non-covalent interactions. For instance, the values of the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Weak Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystalline solids. It partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of any other molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, one can identify and characterize different types of intermolecular contacts.

Although a specific Hirshfeld surface analysis for this compound has not been reported, studies on other substituted indole derivatives have demonstrated its utility. For example, in related bromo-substituted indole structures, Hirshfeld analysis has been instrumental in identifying and quantifying various intermolecular interactions, including hydrogen bonds and π-π stacking interactions, which govern the crystal packing.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) is a computational method based on density functional theory (DFT) that is particularly adept at identifying and visualizing weak non-covalent interactions in molecular systems. chemrxiv.org The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be visualized in real space. Regions of low RDG at low electron densities typically correspond to weak interactions like van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net

A specific RDG analysis for this compound is not available in the current literature. However, the application of this technique would allow for a detailed mapping of the weak intramolecular and intermolecular interactions, providing a visual representation of the stabilizing and destabilizing forces within and between molecules.

In Silico Modeling for Investigating Potential Biological Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions of a molecule with biological systems. These methods are crucial in drug discovery and development for identifying potential biological targets and understanding mechanisms of action.

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein.

While specific molecular docking studies for this compound were not found, numerous studies have been conducted on structurally related 5-chloro-indole derivatives, highlighting the potential of this scaffold to interact with various biological targets. For instance, derivatives of 5-chloro-indole have been investigated as inhibitors of enzymes such as Pim1 kinase. researchgate.net

Below is a table summarizing molecular docking results for representative 3,5-disubstituted indole derivatives targeting Pim1 kinase, which can serve as a model for potential interactions of this compound.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) | Reference |

| Indole Derivative 1 | Pim1 Kinase | -8.5 | Pi-Alkyl interactions | |

| Indole Derivative 2 | Pim1 Kinase | -8.2 | Pi-Alkyl interactions | |

| Indole Derivative 3 | Pim1 Kinase | -7.9 | Pi-Alkyl interactions |

This table is illustrative and based on data for 3,5-disubstituted indole derivatives as Pim1 inhibitors. Specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity, thereby aiding in the generation of mechanistic hypotheses.

Specific QSAR models for this compound are not described in the available literature. However, QSAR studies on broader classes of indole derivatives have been performed. For example, 2D-QSAR and 3D-QSAR studies have been conducted on 3,5-disubstituted indole derivatives to understand their inhibitory activity against targets like Pim1 kinase. researchgate.netresearchgate.net These studies typically use various molecular descriptors (e.g., topological, electronic, steric) to build a predictive model.

A 3D-QSAR study, for instance, might generate contour maps that visualize the regions around the indole scaffold where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity. researchgate.net Such a model for a series of compounds including this compound could provide valuable insights into its mechanism of action and guide the design of more potent analogs. nih.govnih.gov

Structure Activity Relationship Sar Studies of Substituted Indole Systems

Impact of Chloro and Ethyl Substituents on Indole (B1671886) Core Reactivity and Selectivity

The indole ring system is characterized by a high electron density, making it prone to electrophilic substitution, which preferentially occurs at the C3 position. jetir.orgmdpi.com The introduction of chloro and ethyl substituents at the C5 and C3 positions, respectively, significantly modifies this intrinsic reactivity and influences the molecule's interaction with biological targets.

C5-Chloro Substituent : The chlorine atom at the 5-position acts as an electron-withdrawing group through induction, which deactivates the benzene (B151609) portion of the indole ring to some extent. acs.orgvulcanchem.com This electronic modification is a crucial feature for the biological activity of certain indole series, such as allosteric modulators of the cannabinoid type 1 (CB1) receptor, where an electron-withdrawing group at this position is a key requirement for activity. acs.org The chloro group also increases the lipophilicity of the molecule, which can affect its membrane permeability and binding to hydrophobic pockets in target proteins. vulcanchem.com In synthetic reactions, the presence of the halogen provides a potential site for further functionalization via metal-catalyzed cross-coupling reactions. vulcanchem.com

C3-Ethyl Substituent : The C3 position of the indole core is the most reactive site for electrophilic attack. mdpi.com The presence of an ethyl group at this position satisfies this reactivity, thereby directing subsequent electrophilic substitutions to other positions on the ring. The synthesis of 3-alkylated indoles often involves a Friedel-Crafts acylation at the C3 position, followed by a reduction of the resulting ketone, to install the alkyl group. nih.gov For instance, the synthesis of the key intermediate 5-chloro-3-ethyl-1H-indole-2-carboxylic acid involves the Friedel-Crafts acylation of ethyl 5-chloro-1H-indole-2-carboxylate, followed by reduction with triethylsilane. nih.gov The steric bulk of the ethyl group can also influence the orientation of the molecule within a receptor's binding site.

Comparative Analysis of Positional Isomers and Analogues of this compound

The biological activity of substituted indoles is highly sensitive to the nature and position of the substituents. Comparative analyses of isomers and analogues of this compound derivatives have been instrumental in mapping the SAR for various biological targets.

One of the most well-documented examples is the SAR of indole-2-carboxamides as allosteric modulators of the CB1 receptor, based on the prototypical modulator 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.govnih.gov Studies on analogues have revealed that modifications at both the C3 and C5 positions have a profound impact on binding affinity (KB) and binding cooperativity (α). acs.org

Variation of the C3-Alkyl Substituent : The length of the alkyl chain at the C3 position significantly influences the allosteric parameters for the CB1 receptor. Replacing the ethyl group with longer alkyl chains like propyl, pentyl, or hexyl can alter the binding affinity and cooperativity. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator with a strikingly high binding cooperativity factor. acs.org Another analogue, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, was found to have one of the lowest KB values reported for any CB1 allosteric modulator, indicating very high binding affinity. acs.org

Variation of the C5-Halo Substituent : The electronic nature of the substituent at the C5 position is critical. Replacing the 5-chloro group with a 5-fluoro group in analogues of ORG27569 also yields active CB1 allosteric modulators, demonstrating that an electron-withdrawing halogen at this position is a consistent requirement. acs.org

Positional Isomerism : The specific placement of substituents is paramount. For example, comparing indole-2-carboxylic acid derivatives with indole-3-carboxylic acid derivatives shows that they often have entirely different biological activities; the former are associated with receptor modulation, while the latter have been linked to activities like plant growth regulation. Similarly, the antiproliferative activity of some indole derivatives is enhanced by a chloro group at the 5-position, which is more effective than at other positions for inhibiting certain cancer-related pathways.

The table below summarizes the impact of these variations in the context of CB1 receptor modulation.

| Compound/Analogue Base | Modification from 5-chloro-3-ethyl-indole core | Target | Observed Effect on Biological Activity | Reference(s) |

| Indole-2-carboxamide | C3-Ethyl → C3-Propyl | CB1 Receptor | Identified as a potent allosteric modulator with high binding cooperativity. | acs.org |

| Indole-2-carboxamide | C3-Ethyl → C3-Pentyl | CB1 Receptor | Maintained allosteric modulation properties. | acs.orgnih.gov |

| Indole-2-carboxamide | C3-Ethyl → C3-Hexyl | CB1 Receptor | Exhibited very high binding affinity (low KB value). | acs.org |

| Indole-2-carboxamide | C5-Chloro → C5-Fluoro | CB1 Receptor | Resulted in another potent CB1 allosteric modulator (ORG27759). | acs.org |

| Indole-2-carboxylate | C3-Ethyl → C3-Phenyl | Cancer Cell Lines | Enhanced antiproliferative effects observed against certain cancer pathways. | |

| Indole-2-carboxylate | C3-Ethyl → C3-Trifluoromethyl | - | Creates a derivative with strong electron-withdrawing effects and enhanced metabolic stability. |

Elucidation of Specific Structural Features Governing Molecular-Level Interactions

The specific arrangement of substituents on the indole scaffold creates structural motifs that are recognized by distinct biological targets, leading to specific functional outcomes.

CB1 Receptor Allosteric Modulation : For the indole-2-carboxamide class of CB1 receptor modulators, a clear correlation exists between specific structural features and activity. Research has revealed key requirements for potent allosteric modulation, including:

An electron-withdrawing group (e.g., Cl, F) at the C5-position. acs.org

An alkyl chain of a critical length at the C3-position. acs.org

A specific linker length between the indole core and an appended phenyl ring in the larger carboxamide structure. acs.org These features collectively enable the molecule to bind to an allosteric site on the CB1 receptor, modulating the binding and signaling of orthosteric ligands. nih.govnih.gov While these compounds can enhance agonist binding, they have also been shown to antagonize agonist-induced G-protein coupling, demonstrating a complex modulatory profile known as "biased signaling". acs.org

Anticancer Activity : In other contexts, the 5-chloro-substituted indole motif has been linked to anticancer activity. Studies on ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate derivatives found that the 5-chloro group enhanced antiproliferative effects by inhibiting mutant EGFR/BRAF pathways, which are critical drivers in many cancers.

HIV Fusion Inhibition : Broader SAR studies on different indole series have shown that substitution at the C3-position is often key for activity. In the development of HIV-1 fusion inhibitors that target the gp41 protein, substitution at the C3 position was explored to create interactions within a hydrophobic pocket of the target. nih.gov

A pharmacophore model distills the essential structural features required for a molecule to exert a specific biological activity. For the class of CB1 allosteric modulators derived from the this compound scaffold, the key pharmacophoric elements can be defined as follows:

An Electron-Withdrawing Feature at C5 : This is typically a halogen atom like chlorine or fluorine. This element is critical for the binding affinity and modulatory effect on the CB1 receptor. acs.org

A Hydrophobic Alkyl Group at C3 : An alkyl chain, such as ethyl, propyl, or hexyl, occupies a hydrophobic pocket in the allosteric binding site. The size of this group is a determining factor for the potency and affinity of the modulator. acs.org

A Hydrogen Bond Donor : The indole N-H group is an essential hydrogen bond donor, which can form crucial interactions with amino acid residues in the binding pocket of the target protein. nih.gov

An Aromatic Core : The bicyclic indole ring itself serves as a rigid, aromatic scaffold that provides a platform for pi-stacking and other hydrophobic interactions, anchoring the ligand in the active site. researchgate.net

Together, these elements form the pharmacophore responsible for the allosteric modulation of the CB1 receptor by this specific class of substituted indoles.

Preclinical Mechanistic Biological Studies of Indole Derivatives

Investigation of Molecular Mechanisms of Action at the Cellular Level

The cellular and molecular mechanisms underlying the biological effects of indole (B1671886) derivatives are diverse and complex. These compounds have been shown to interact with various intracellular targets, leading to the modulation of critical signaling pathways and cellular processes.

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. wikipedia.orgimrpress.comnih.gov Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. wikipedia.orgimrpress.com

Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimeric product 3,3'-diindolylmethane (B526164) (DIM), have been demonstrated to be effective modulators of the PI3K/AKT/mTOR pathway. wikipedia.org Studies have shown that these compounds can inhibit the activation of PI3K and Akt, leading to downstream effects on cell proliferation and survival. wikipedia.org For instance, a (3-chloroacetyl)-indole derivative was found to be a specific inhibitor of Akt, resulting in the inhibition of mTOR, highlighting the potential of indole compounds to effectively block this signaling cascade. wikipedia.org

Furthermore, a newly synthesized indole derivative, methyl 3-((2-(1H-indol-3-yl)ethyl)(benzyl)amino)-5-chloro-2-oxoindoline-3-carboxylate (LWX-473), has been shown to overcome glucocorticoid resistance in leukemia cells by inhibiting the PI3K/AKT/JAK2/Stat3 pathways. rsc.org This suggests that chloro-substituted indole derivatives can play a role in modulating this critical cancer-related pathway. While direct studies on 5-chloro-3-ethyl-1H-indole are limited, the evidence from related indole structures strongly suggests that this compound could also exhibit modulatory effects on the PI3K/AKT/mTOR pathway.

Interaction with Key Regulatory Proteins and Enzymes (e.g., Tubulin, Kinases, MmpL3)

Indole derivatives can exert their biological effects by directly interacting with and modulating the activity of key regulatory proteins and enzymes.

Tubulin: Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. A number of indole derivatives have been identified as tubulin polymerization inhibitors, making them promising anticancer agents. mdpi.com For example, some indole-chalcone derivatives have been shown to inhibit tubulin polymerization with high efficacy. mdpi.com Molecular docking studies have revealed that these compounds can bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics. mdpi.com

Kinases: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is often linked to diseases like cancer. Indole derivatives have been developed as potent inhibitors of various kinases. For instance, certain pyrazolyl-s-triazine compounds incorporating an indole motif have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). mdpi.com A series of 5-chloro-3-hydroxymethyl-indole-2-carboximide analogs have also been identified as promising EGFR inhibitors. nih.gov

MmpL3: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in mycobacteria, involved in the transport of mycolic acids, which are key components of the mycobacterial cell wall. researchgate.net Inhibition of MmpL3 is a promising strategy for the development of new anti-tuberculosis drugs. mdpi.com Indole-2-carboxamides are a well-studied class of MmpL3 inhibitors with potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. researchgate.net The structure of these inhibitors typically includes an indole ring, and substitutions on this ring can significantly impact their activity. researchgate.net

Induction of Regulated Cell Death Pathways (e.g., Apoptosis, Autophagy)

Indole derivatives have been shown to induce regulated cell death in cancer cells through various mechanisms, including apoptosis and autophagy. chemrj.org

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many indole alkaloids have been found to induce apoptosis in cancer cells by targeting different signaling pathways. chemrj.org For example, some indole derivatives can trigger apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade. japsonline.com Studies on 5-chloro-3-hydroxymethyl-indole-2-carboximide analogs have demonstrated their ability to enhance the levels of active caspase-8, caspase-9, and caspase-3, thereby activating both the extrinsic and intrinsic apoptosis pathways. nih.gov

Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While it is primarily a survival mechanism, under certain conditions, it can lead to cell death. Some indole derivatives have been reported to induce autophagic cell death in cancer cells. japsonline.com The market pan-Bcl-2 inhibitor, obatoclax, which contains an indole scaffold, can induce autophagic cell death in addition to its pro-apoptotic activity. japsonline.com

Investigation of Antimicrobial and Antiviral Mechanisms

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities, making them a valuable scaffold for the development of new anti-infective agents. mdpi.com

Antibacterial Activity and Target Identification (e.g., FabH, MmpL3)

The antibacterial activity of indole derivatives has been extensively studied against a variety of pathogenic bacteria, including multidrug-resistant strains. mdpi.comnih.gov

Targeting MmpL3: As mentioned previously, indole-2-carboxamides are potent inhibitors of MmpL3, a key enzyme in mycobacterial cell wall synthesis. researchgate.net This makes them attractive candidates for the development of new antitubercular agents. mdpi.com

Derivatives of 5-chloro-1H-indole have shown promising antibacterial properties. For instance, some derivatives of 5-chloro-1H-indol-3-amine have exhibited effective antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, a study on 3-substituted-1H-imidazol-5-yl-1H-indoles reported that compounds with halogen substitution on the indole ring, particularly at the 5-position, were more active against MRSA. researchgate.net

Below is a table summarizing the antibacterial activity of selected indole derivatives.

| Compound/Derivative Class | Target Organism(s) | Mechanism/Target | Reference(s) |

| Indole-2-carboxamides | Mycobacterium tuberculosis, NTMs | MmpL3 inhibition | researchgate.net |

| 5-Chloro-1H-indol-3-amine derivatives | Methicillin-resistant S. aureus (MRSA) | Not specified | mdpi.com |